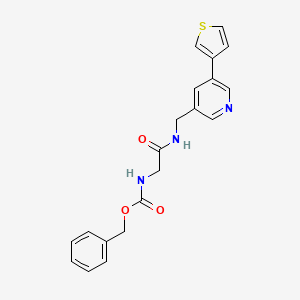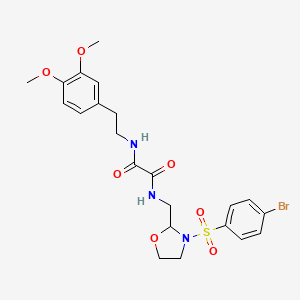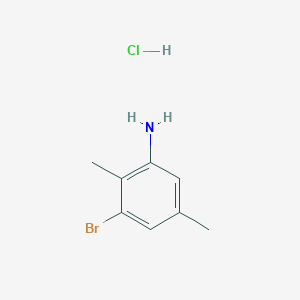
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate, also known as BOC-ONC, is a chemical compound that has been widely used in scientific research. It is a carbamate-based reagent that is used in the synthesis of peptides and other organic compounds. In recent years, there has been a growing interest in the use of BOC-ONC due to its unique properties and potential applications in various fields of research.
Mechanism of Action
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate works by reacting with the amino group of the peptide chain, forming a stable carbamate linkage. This protects the amino group from further reactions, allowing the peptide chain to be extended or modified as required. The carbamate linkage can be easily removed using a mild acid, such as trifluoroacetic acid, which cleaves the bond and regenerates the free amino group.
Biochemical and Physiological Effects
This compound itself does not have any significant biochemical or physiological effects. However, it can be used to synthesize peptides and other organic compounds that may have therapeutic or pharmacological effects. For example, this compound has been used to synthesize peptide-based drugs that target specific receptors or enzymes in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate is its versatility and ease of use in peptide synthesis. It is a relatively stable compound that can be stored for long periods without significant degradation. However, this compound does have some limitations, including its sensitivity to moisture and its relatively low reactivity compared to other peptide reagents.
Future Directions
There are numerous potential future directions for the use of Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate in scientific research. One area of interest is the development of new peptide-based drugs for the treatment of various diseases, including cancer, diabetes, and neurological disorders. This compound may also find new applications in the synthesis of other organic compounds, such as natural products and polymers. Finally, there is ongoing research into the development of new and improved peptide synthesis reagents that may offer advantages over this compound in certain applications.
Synthesis Methods
The synthesis of Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate involves the reaction between 2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethylamine and benzyl chloroformate. The reaction is typically carried out in anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the final product.
Scientific Research Applications
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate has found numerous applications in scientific research, particularly in the fields of biochemistry, pharmacology, and organic chemistry. It is commonly used as a reagent in peptide synthesis, where it is used to protect the amino group of the peptide chain. This compound is also used in the synthesis of other organic compounds, including small molecules and natural products.
properties
IUPAC Name |
benzyl N-[2-oxo-2-[(5-thiophen-3-ylpyridin-3-yl)methylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(12-23-20(25)26-13-15-4-2-1-3-5-15)22-10-16-8-18(11-21-9-16)17-6-7-27-14-17/h1-9,11,14H,10,12-13H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWYRBBSOKVHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(thiophen-2-yl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2909694.png)
![N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2909695.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2909697.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2909698.png)
![1-methyl-8-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2909700.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{2-[butyl(methyl)amino]ethyl}benzamide](/img/structure/B2909705.png)
![N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909706.png)
![N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2909707.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2909710.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2909715.png)
